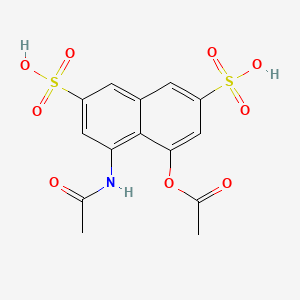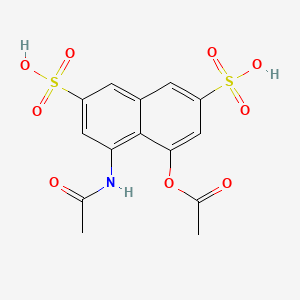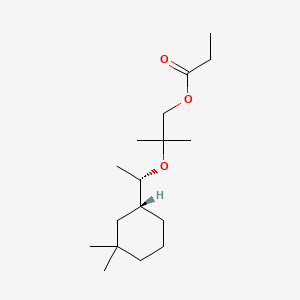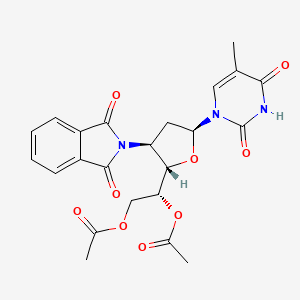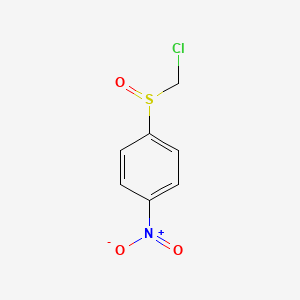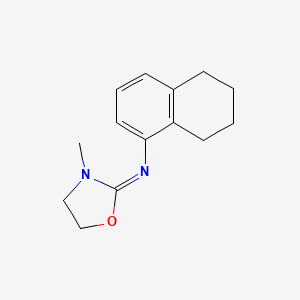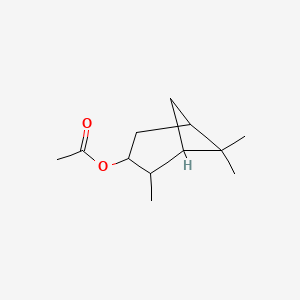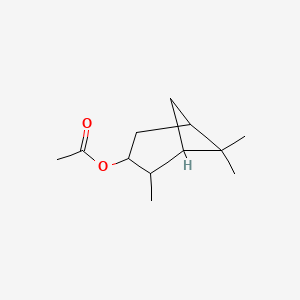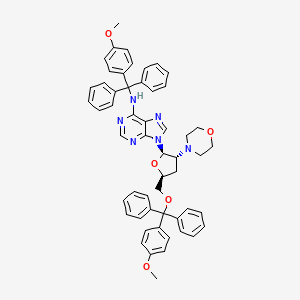
Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, 2’,3’-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(4-morpholinyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of multiple aromatic groups and a morpholine ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting material is often adenosine, which undergoes selective deoxygenation at the 2’ and 3’ positions. The introduction of the N-((4-methoxyphenyl)diphenylmethyl) and 5’-O-((4-methoxyphenyl)diphenylmethyl) groups can be achieved through nucleophilic substitution reactions, using appropriate protecting groups and catalysts to ensure selectivity. The morpholine ring is introduced via a nucleophilic substitution reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or the morpholine ring.
Substitution: The aromatic groups and the morpholine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of adenosine are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its effects on adenosine receptors or other nucleoside-binding proteins.
Medicine
In medicine, adenosine derivatives are explored for their therapeutic potential in treating cardiovascular diseases, neurological disorders, and cancer. This compound might exhibit unique pharmacological properties due to its structural modifications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound would likely involve interactions with nucleoside-binding proteins or enzymes. The aromatic groups and morpholine ring could enhance binding affinity and selectivity, potentially leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: The parent compound, involved in numerous biochemical processes.
2’,3’-Dideoxyadenosine: A derivative lacking the 2’ and 3’ hydroxyl groups, used in antiviral research.
N6-Benzyladenosine: A derivative with a benzyl group at the N6 position, studied for its receptor activity.
Uniqueness
The unique combination of aromatic groups and a morpholine ring in this compound distinguishes it from other adenosine derivatives. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
134934-48-8 |
|---|---|
Formule moléculaire |
C54H52N6O5 |
Poids moléculaire |
865.0 g/mol |
Nom IUPAC |
9-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-N-[(4-methoxyphenyl)-diphenylmethyl]purin-6-amine |
InChI |
InChI=1S/C54H52N6O5/c1-61-45-27-23-41(24-28-45)53(39-15-7-3-8-16-39,40-17-9-4-10-18-40)58-50-49-51(56-37-55-50)60(38-57-49)52-48(59-31-33-63-34-32-59)35-47(65-52)36-64-54(42-19-11-5-12-20-42,43-21-13-6-14-22-43)44-25-29-46(62-2)30-26-44/h3-30,37-38,47-48,52H,31-36H2,1-2H3,(H,55,56,58)/t47-,48+,52+/m0/s1 |
Clé InChI |
RBLGRFBUZQTZLH-WHCCNUDUSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H](C[C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1 |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(CC(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


